molecular formula C18H17FN4O4 B5501470 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea

Cat. No. B5501470
M. Wt: 372.3 g/mol
InChI Key: HTEXWGUAOMJMCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex urea derivatives often involves multi-step reactions, starting with the preparation of key intermediates followed by their subsequent reactions to form the desired compound. A relevant process involves the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole to produce novel derivatives, showcasing a method that could be adapted for the synthesis of the target compound by modifying the starting materials to match the required functional groups (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule is often determined through techniques such as X-ray crystallography. For example, N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea has been analyzed, revealing a structure belonging to the triclinic system with a urea linkage that is coplanar, demonstrating the potential planarity of the target molecule's structure (Li Zhong et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving urea derivatives are influenced by the nature of the substituents attached to the urea moiety. The reactions can lead to the formation of heterocycles or other complex structures, depending on the reaction conditions and the reactants involved. For instance, the reaction of N-hydroxy-N-methyl-N′-aryl ureas with thionyl chloride has been shown to produce 1,2,3,5-oxathiadiazolin-4-one 2-oxides, highlighting the reactivity of urea derivatives under certain conditions (John P. Chupp, Donald J. Dahm, & Kindrick L. Leschinsky, 1975).

Physical Properties Analysis

The physical properties of compounds like the one are often characterized by their crystalline structure, melting points, and solubility in various solvents. These characteristics are crucial for determining the compound's suitability for further applications and for understanding its stability under different conditions. Studies on similar compounds provide valuable insights into these aspects, although specific data on the target molecule would require targeted research.

Chemical Properties Analysis

The chemical properties of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea, including reactivity, stability, and interactions with other chemicals, can be inferred from studies on related molecules. For example, the investigation into the reactivity of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides offers a glimpse into how modifications in the molecular structure can impact the overall chemical behavior of urea derivatives (V. L. Gein et al., 2017).

Scientific Research Applications

Antifungal Activity

One significant application of related compounds involves their antifungal properties. Mishra et al. (2000) synthesized compounds similar to N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea and evaluated their fungitoxic action against fungi like A. niger and F. oxyporum. The antifungal effectiveness of these compounds was correlated with their structural features, indicating the potential of such compounds in agricultural and food chemistry applications (Mishra, Singh, & Wahab, 2000).

Synthetic Applications

Smith et al. (1999) explored the synthetic versatility of N'-aryl-N,N-dimethylureas, showing how the substituents on the aryl ring influence the course of lithiation. This study highlights the role of such compounds in the synthesis of diverse organic molecules, providing a foundation for developing new chemical entities with potential applications in medicinal chemistry and materials science (Smith, El‐Hiti, & Shukla, 1999).

Role in Modulating Feeding Behavior

Piccoli et al. (2012) investigated the effects of compounds structurally related to N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea on compulsive food consumption in rats, highlighting the significance of such molecules in understanding and potentially treating disorders related to compulsive eating behaviors (Piccoli et al., 2012).

Anticancer Investigations

Mustafa, Perveen, & Khan (2014) synthesized urea derivatives to evaluate their enzyme inhibition and anticancer activities. This study underscores the importance of urea derivatives in the development of new therapeutic agents, with certain compounds showing promising anticancer activity (Mustafa, Perveen, & Khan, 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Urea derivatives can have a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory activities .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on its specific structure and properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the synthesis of analogs to explore structure-activity relationships .

properties

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O4/c1-25-14-8-3-11(9-15(14)26-2)17-22-16(27-23-17)10-20-18(24)21-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEXWGUAOMJMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)urea

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